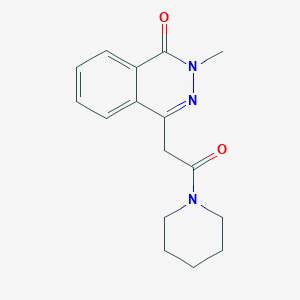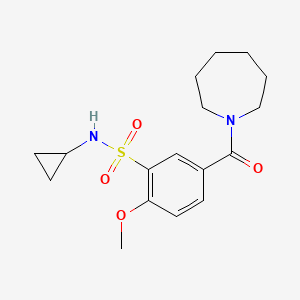![molecular formula C13H9ClN2 B7637795 8-Chloro-3-phenylimidazo[1,2-a]pyridine](/img/structure/B7637795.png)
8-Chloro-3-phenylimidazo[1,2-a]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-Chloro-3-phenylimidazo[1,2-a]pyridine (PhIP) is a heterocyclic aromatic amine (HAA) that is formed during the cooking of meat, poultry, and fish at high temperatures. It is a potent mutagen and carcinogen that has been linked to the development of several types of cancer, including breast, prostate, and colon cancer. PhIP is also used in scientific research to study the mechanisms of cancer development and to test new cancer therapies.
作用機序
8-Chloro-3-phenylimidazo[1,2-a]pyridine is metabolized by cytochrome P450 enzymes to form several reactive intermediates, including N-hydroxy-8-Chloro-3-phenylimidazo[1,2-a]pyridine and 8-Chloro-3-phenylimidazo[1,2-a]pyridine-N2-guanine adducts. These intermediates can bind to DNA and cause mutations, leading to the development of cancer. 8-Chloro-3-phenylimidazo[1,2-a]pyridine can also induce oxidative stress and inflammation, which can contribute to the development of cancer.
Biochemical and Physiological Effects
8-Chloro-3-phenylimidazo[1,2-a]pyridine has been shown to induce tumors in several organs, including the colon, liver, and mammary gland. It can also cause DNA damage and mutations, leading to the development of cancer. 8-Chloro-3-phenylimidazo[1,2-a]pyridine has been shown to induce oxidative stress and inflammation, which can contribute to the development of cancer. 8-Chloro-3-phenylimidazo[1,2-a]pyridine can also affect the expression of several genes involved in cell cycle regulation, apoptosis, and DNA repair.
実験室実験の利点と制限
8-Chloro-3-phenylimidazo[1,2-a]pyridine is a potent mutagen that can cause DNA damage and mutations, making it a useful tool for studying the mechanisms of cancer development. It is also a substrate for several cytochrome P450 enzymes, which are involved in the metabolism of drugs and other xenobiotics. However, 8-Chloro-3-phenylimidazo[1,2-a]pyridine has several limitations for lab experiments, including its low solubility in water and its potential toxicity to cells and animals.
将来の方向性
There are several future directions for research on 8-Chloro-3-phenylimidazo[1,2-a]pyridine, including the development of new cancer therapies that target its mechanisms of action. Researchers are also investigating the role of 8-Chloro-3-phenylimidazo[1,2-a]pyridine in the development of other diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, there is ongoing research on the effects of dietary interventions on 8-Chloro-3-phenylimidazo[1,2-a]pyridine metabolism and cancer risk. Finally, researchers are exploring the use of 8-Chloro-3-phenylimidazo[1,2-a]pyridine as a biomarker for cancer risk and as a tool for cancer diagnosis and treatment.
合成法
8-Chloro-3-phenylimidazo[1,2-a]pyridine can be synthesized by the reaction of 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (8-Chloro-3-phenylimidazo[1,2-a]pyridine-NH2) with chloroacetyl chloride in the presence of a base. The reaction yields 8-Chloro-3-phenylimidazo[1,2-a]pyridine as a yellow crystalline solid with a melting point of 239-240°C.
科学的研究の応用
8-Chloro-3-phenylimidazo[1,2-a]pyridine is widely used in scientific research to study the mechanisms of cancer development and to test new cancer therapies. It is a potent mutagen that can cause DNA damage and mutations, leading to the development of cancer. 8-Chloro-3-phenylimidazo[1,2-a]pyridine has been shown to induce tumors in several animal models, including rats, mice, and monkeys. It is also a substrate for several cytochrome P450 enzymes, which are involved in the metabolism of drugs and other xenobiotics.
特性
IUPAC Name |
8-chloro-3-phenylimidazo[1,2-a]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN2/c14-11-7-4-8-16-12(9-15-13(11)16)10-5-2-1-3-6-10/h1-9H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZBRTLPLUXISMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=C3N2C=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Chloro-3-phenylimidazo[1,2-a]pyridine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[[2-(2,4,6-Trimethylphenyl)acetyl]amino]propanoic acid](/img/structure/B7637720.png)

![N-[4-(2-oxo-2-piperidin-1-ylethyl)phenyl]acetamide](/img/structure/B7637738.png)
![2-[4-[(2-Methylpropan-2-yl)oxy]phenyl]-1,3-oxazole-4-carboxylic acid](/img/structure/B7637743.png)

![2-[(2,5-Dichloro-4-methoxyphenyl)methylamino]acetic acid](/img/structure/B7637760.png)


![2-[2-(5-Methylthiophen-2-yl)-2-oxoethyl]isoindole-1,3-dione](/img/structure/B7637787.png)

![4-[5-(Aminomethyl)pyridin-3-yl]phenol](/img/structure/B7637799.png)
![3-[(propan-2-ylamino)methyl]-5,6,7,8-tetrahydro-1H-quinolin-2-one](/img/structure/B7637806.png)
![N-[[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]methyl]-1-methylpyrazol-4-amine](/img/structure/B7637807.png)
![N-[(1,3,5-trimethylpyrazol-4-yl)methyl]pyrimidin-5-amine](/img/structure/B7637808.png)